molecular formula C14H17NO3 B3257010 Ethyl 4-(6-oxopiperidin-3-yl)benzoate CAS No. 281233-72-5

Ethyl 4-(6-oxopiperidin-3-yl)benzoate

Cat. No.: B3257010
CAS No.: 281233-72-5
M. Wt: 247.29 g/mol
InChI Key: XCXOKXDPWBMMJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-oxopiperidin-3-yl)benzoate (CAS: 281233-72-5) is an organic compound featuring a benzoate ester core substituted with a 6-oxopiperidin-3-yl group at the para position. The piperidone ring introduces a lactam moiety, enabling hydrogen bonding and influencing solubility and reactivity. This compound is of interest in medicinal chemistry due to the piperidone scaffold’s prevalence in bioactive molecules. Synonymous identifiers include AKOS024261301 and SCHEMBL7230537 .

Properties

IUPAC Name

ethyl 4-(6-oxopiperidin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(16)15-9-12/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXOKXDPWBMMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-oxopiperidin-3-yl)benzoate typically involves the esterification of 4-(6-oxopiperidin-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-oxopiperidin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(6-oxopiperidin-3-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(6-oxopiperidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(6-oxopiperidin-3-yl)benzoate with other ethyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Heterocyclic Substituents

Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate (CAS: Not provided) Substituent: Pyrimidin-4-yl-amino group. Molecular Weight: 373.45 g/mol (C₂₃H₂₃N₃O₂) . Key Features:

  • The pyrimidine ring enables π-π stacking and hydrogen bonding.
  • Exhibits strong inhibition of phosphodiesterase 4 (PDE4), relevant to inflammatory diseases .
  • Crystal structure analysis reveals near-planar aromatic systems, enhancing intermolecular interactions .

Ethyl 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoate (CAS: 1166756-84-8)

  • Substituent : Oxadiazol-3-yl group.
  • Molecular Weight : 260.29 g/mol (C₁₄H₁₆N₂O₃) .
  • Key Features :
  • The oxadiazole ring enhances metabolic stability and dipole interactions.
  • No specific bioactivity reported, but oxadiazoles are known for antimicrobial and anticancer applications .
Amino and Carbamoyl Substituents

Ethyl 4-(dimethylamino)benzoate (CAS: Not provided) Substituent: Dimethylamino group. Molecular Weight: 193.24 g/mol (C₁₁H₁₅NO₂) . Key Features:

  • The electron-donating dimethylamino group increases reactivity in photopolymerization.
  • Demonstrated higher degree of conversion in resin cements compared to methacrylate analogs .

Ethyl 4-(carbamoylamino)benzoate derivatives Substituent: Carbamoylamino group. Key Features:

  • These compounds (e.g., from ) act as aquaporin-3 and aquaporin-7 inhibitors, highlighting their role in modulating water transport .
  • The urea-like carbamoyl group facilitates hydrogen bonding with biological targets .
Hydrophilic Substituents

Ethyl 4-(3-hydroxypropoxy)benzoate (CAS: 10277-34-6)

  • Substituent : 3-hydroxypropoxy chain.
  • Molecular Weight : 224.25 g/mol (C₁₂H₁₆O₄) .
  • Key Features :
  • The hydroxypropoxy group improves water solubility, making it suitable for formulations requiring hydrophilicity .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Key Property Reference
This compound 6-oxopiperidin-3-yl Not reported Not reported Lactam for H-bonding
Ethyl 4-(pyrimidin-4-yl-amino)benzoate Pyrimidine-amino 373.45 PDE4 inhibition Aromatic stacking
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.24 Resin co-initiator High reactivity in polymerization
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino ~220 (estimated) Aquaporin inhibition Urea-like H-bonding
Ethyl 4-(oxadiazol-3-yl)benzoate Oxadiazole 260.29 Not reported Metabolic stability
Ethyl 4-(3-hydroxypropoxy)benzoate Hydroxypropoxy 224.25 Not reported Enhanced water solubility

Key Findings and Trends

  • Heterocyclic Influence : Piperidone (lactam) and pyrimidine substituents enhance interactions with biological targets (e.g., enzymes like PDE4) through hydrogen bonding and aromatic stacking .
  • Reactivity: Electron-donating groups (e.g., dimethylamino) improve reactivity in chemical processes like photopolymerization .
  • Solubility : Hydrophilic substituents (e.g., hydroxypropoxy) increase water solubility, critical for drug formulation .
  • Bioactivity: Carbamoylamino groups confer specificity toward membrane proteins like aquaporins, suggesting tailored therapeutic applications .

Biological Activity

Ethyl 4-(6-oxopiperidin-3-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted at the 6-position with a carbonyl group, linked to a benzoate moiety. This structure is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The piperidine ring can form hydrogen bonds and hydrophobic interactions, influencing the activity of target proteins. Specifically, it may modulate enzyme activities or receptor functions, leading to pharmacological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table of key findings from recent studies:

Study ReferenceBiological ActivityFindings
Enzyme InteractionIdentified interactions with specific enzymes, suggesting potential as an inhibitor.
Anticancer ActivityDemonstrated selective cytotoxicity against ENO1-deleted cancer cell lines, highlighting its therapeutic potential.
PharmacokineticsStudies indicate favorable absorption and distribution characteristics in vivo, supporting further development.

Case Studies

  • Anticancer Research : A study focused on the compound's efficacy against ENO1-deleted glioma cell lines showed that it resulted in significant tumor regression in animal models. The treatment led to metabolic changes consistent with targeted action against cancer cells, showcasing its potential as a therapeutic agent for specific cancers .
  • Enzyme Inhibition Studies : Another investigation revealed that this compound exhibited competitive inhibition of key metabolic enzymes, suggesting its role in modulating metabolic pathways that could be exploited for therapeutic purposes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(6-oxopiperidin-3-yl)benzoate
Reactant of Route 2
Ethyl 4-(6-oxopiperidin-3-yl)benzoate

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